molecular formula C13H18FNO B11037022 3-fluoro-N,N-dipropylbenzamide

3-fluoro-N,N-dipropylbenzamide

Cat. No.: B11037022
M. Wt: 223.29 g/mol
InChI Key: BPYGCEBFECIFHN-UHFFFAOYSA-N
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Description

3-Fluoro-N,N-dipropylbenzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the meta position of the benzamide core and two propyl groups attached to the nitrogen atom. Fluorinated benzamides are of interest in pharmaceutical research due to fluorine’s electronegativity, which enhances metabolic stability and influences intermolecular interactions in crystal packing .

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

3-fluoro-N,N-dipropylbenzamide

InChI

InChI=1S/C13H18FNO/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

BPYGCEBFECIFHN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N,N-dipropylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzoic acid and dipropylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3-fluorobenzoic acid is activated using a coupling reagent such as thionyl chloride (SOCl₂) or carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC).

    Amide Formation: The activated acid reacts with dipropylamine to form the amide bond, yielding this compound.

The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to a more consistent product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N,N-dipropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation at the propyl groups to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 3-Fluoro-N,N-dipropylamine.

    Oxidation: 3-Fluoro-N,N-dipropylbenzoic acid.

Scientific Research Applications

3-Fluoro-N,N-dipropylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-fluoro-N,N-dipropylbenzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Fluorine vs. Chlorine Substituents

  • 4-Chloro-N,N-dipropylbenzamide (CAS 7461-38-3): This analog replaces fluorine with chlorine at the para position. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce dipole interactions but increase lipophilicity. It acts as a TRPA1 receptor agonist, suggesting substituent-dependent biological activity .

Alkyl Group Variations

  • 3-Fluoro-N,N-diisopropylbenzamide (219i): Replacing propyl with isopropyl groups alters steric bulk, as evidenced by its melting point (134–135°C) and distinct $ ^1H $-NMR shifts (δ = 1.05–3.63 ppm for alkyl protons) .
  • 4-Amino-N,N-dipropylbenzamide: The amino group at the para position introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing fluorine in 3-fluoro-N,N-dipropylbenzamide .

Impact of Additional Functional Groups

Nitro Substituents

  • 3-Fluoro-5-nitro-N-propylbenzamide (CAS 1483707-99-8): The nitro group at the 5-position increases molecular polarity (molar mass = 226.2 g/mol) and may enhance reactivity in electrophilic substitution reactions compared to unsubstituted analogs .

Trifluoromethyl Groups

Solid-State Behavior and Crystal Engineering

  • Fluorinated Benzamidines : Studies on (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide reveal that fluorine participates in rare N–H⋯F interactions, stabilizing crystal lattices. Similar behavior is expected in this compound, influencing solubility and melting points .
  • Isostructurality : Fluorine’s small size allows isostructural packing with chloro or methyl analogs, enabling predictable co-crystallization strategies .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituents Melting Point (°C) $ ^1H $-NMR Shifts (δ, ppm) Molar Mass (g/mol)
This compound 3-F, N,N-dipropyl Not reported Not available ~223.3 (est.)
4-Chloro-N,N-dipropylbenzamide 4-Cl, N,N-dipropyl Not reported Not available 211.7
3-Fluoro-N,N-diisopropylbenzamide 3-F, N,N-diisopropyl 134–135 1.05–3.63 (alkyl) 251.3
3-Fluoro-5-nitro-N-propylbenzamide 3-F, 5-NO₂, N-propyl Not reported Not available 226.2

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